sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
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Overview
Description
VU 0155041 sodium salt is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It is known for its potential therapeutic effects in neurological disorders, particularly Parkinson’s disease. The compound is water-soluble and has a molecular weight of 338.2 Da .
Mechanism of Action
Target of Action
The primary target of VU 0155041 Sodium Salt is the mGluR4 (metabotropic glutamate receptor 4) . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the central nervous system. The compound acts as a positive allosteric modulator at mGluR4 .
Mode of Action
VU 0155041 Sodium Salt interacts with its target, mGluR4, by binding to a site that is different from the active site of the receptor . This binding enhances the receptor’s response to its natural ligand, glutamate, thereby increasing the receptor’s activity . The EC50 values are 798 and 693 nM at human and rat mGluR4 receptors, respectively .
Pharmacokinetics
VU 0155041 Sodium Salt is water-soluble, which enhances its bioavailability . , which could potentially limit its effectiveness in the central nervous system
Result of Action
The activation of mGluR4 by VU 0155041 Sodium Salt has been shown to be active in behavioural models of Parkinson’s disease following intracerebroventricular (icv) injection . Allosteric modulation of the mGluR-4 by VU 0155041 has been demonstrated to decrease haloperidol-induced catalepsy and reserpine-induced akinesia in rats, and has been correlated to antiparkinsonian effects .
Action Environment
The action, efficacy, and stability of VU 0155041 Sodium Salt can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in the body .
Biochemical Analysis
Biochemical Properties
VU 0155041 Sodium Salt acts as a positive allosteric modulator at mGluR4 . The EC50 values are 798 and 693 nM at human and rat mGluR4 receptors, respectively . This indicates that VU 0155041 Sodium Salt can enhance the activity of these receptors, thereby influencing the biochemical reactions they are involved in .
Cellular Effects
VU 0155041 Sodium Salt has been shown to have effects on various types of cells and cellular processes . It influences cell function by modulating the activity of mGluR4 receptors . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of VU 0155041 Sodium Salt involves its binding to mGluR4 receptors . As a positive allosteric modulator, it enhances the activity of these receptors . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of VU 0155041 Sodium Salt can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of VU 0155041 Sodium Salt can vary with different dosages in animal models .
Metabolic Pathways
VU 0155041 Sodium Salt is involved in the metabolic pathways associated with mGluR4 receptors . It can interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The preparation of VU 0155041 sodium salt involves the synthesis of the parent compound VU 0155041, followed by its conversion to the sodium salt form. The synthetic route typically includes the following steps:
Synthesis of VU 0155041: This involves the reaction of 3,5-dichloroaniline with cyclohexanecarboxylic acid under specific conditions to form the desired product.
Conversion to Sodium Salt: The synthesized VU 0155041 is then treated with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
VU 0155041 sodium salt primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
VU 0155041 sodium salt has several scientific research applications:
Neurological Research: It is used in the study of neurological disorders, particularly Parkinson’s disease, due to its modulatory effects on mGluR4
Pharmacological Studies: The compound is used to investigate the pharmacological properties of mGluR4 modulators and their potential therapeutic effects.
Behavioral Models: It is active in behavioral models of Parkinson’s disease following intracerebroventricular injection.
Comparison with Similar Compounds
VU 0155041 sodium salt is unique due to its high potency and water solubility compared to other mGluR4 modulators. Similar compounds include:
PHCCC: Another mGluR4 modulator, but less potent and not water-soluble.
VU 0364770: A similar compound with different pharmacokinetic properties.
VU 0155041 sodium salt stands out due to its combination of potency, solubility, and effectiveness in behavioral models of neurological disorders.
Properties
IUPAC Name |
sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-ZVWHLABXSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.